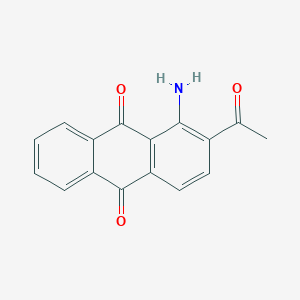![molecular formula C16H18N2O2S B14615845 (Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate CAS No. 58555-13-8](/img/structure/B14615845.png)
(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate: is a chemical compound that features a pyridine ring, a phenyl group substituted with a propan-2-yl sulfanyl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-3-methanol and 4-[(propan-2-yl)sulfanyl]phenyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at room temperature to slightly elevated temperatures (20-40°C).
Procedure: Pyridine-3-methanol is reacted with 4-[(propan-2-yl)sulfanyl]phenyl isocyanate in the presence of a base such as triethylamine. The reaction mixture is stirred for several hours until the formation of the desired carbamate is complete. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Electronics: Use in the synthesis of organic electronic materials.
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- (Pyridin-2-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- (Pyridin-4-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- (Pyridin-3-yl)methyl {4-[(methylthio)phenyl}carbamate
Comparison:
- Structural Differences: The position of the pyridine ring and the nature of the substituents on the phenyl ring can significantly influence the compound’s properties.
- Reactivity: The presence of different substituents can alter the compound’s reactivity towards various chemical reactions.
- Applications: While similar compounds may share some applications, their unique structural features can make them more suitable for specific uses.
Properties
CAS No. |
58555-13-8 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-(4-propan-2-ylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C16H18N2O2S/c1-12(2)21-15-7-5-14(6-8-15)18-16(19)20-11-13-4-3-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI Key |
AKJPURBNBUCQME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
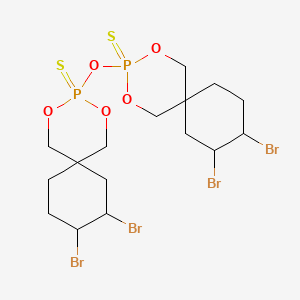
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)

![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
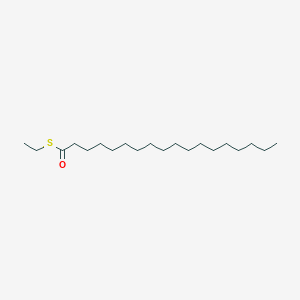
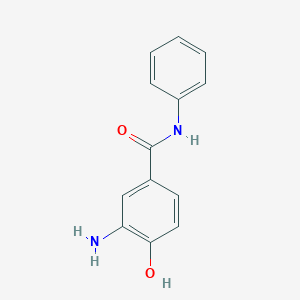

![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
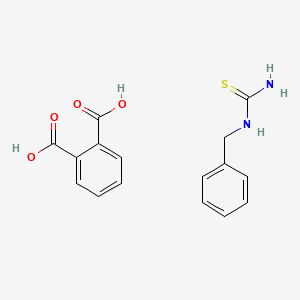
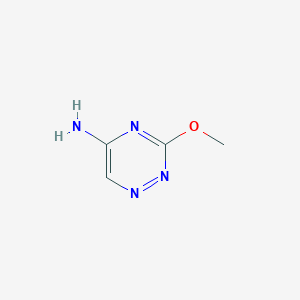
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)
